molecular formula C14H10FN3O2 B3975993 4-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B3975993
M. Wt: 271.25 g/mol
InChI Key: NWZTZELKQPGCGE-UHFFFAOYSA-N
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Description

4-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole moiety, which is further substituted with a 3-fluoro-4-methoxyphenyl group

Properties

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2/c1-19-12-3-2-10(8-11(12)15)14-17-13(18-20-14)9-4-6-16-7-5-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZTZELKQPGCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of an amidoxime with a carboxylic acid derivative. For instance, 3-fluoro-4-methoxybenzohydroxamic acid can be cyclized with a suitable reagent like phosphorus oxychloride (POCl₃) to form the 1,2,4-oxadiazole ring.

    Coupling with pyridine: The resulting 1,2,4-oxadiazole derivative can then be coupled with a pyridine derivative using a cross-coupling reaction such as the Suzuki-Miyaura coupling. This involves the use of a palladium catalyst and a boronic acid or ester derivative of the pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective and readily available starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group (if present in derivatives) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 4-[5-(3-fluoro-4-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine.

    Reduction: Formation of 4-[5-(3-fluoro-4-aminophenyl)-1,2,4-oxadiazol-3-yl]pyridine.

    Substitution: Formation of 4-[5-(3-amino-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine.

Scientific Research Applications

Chemistry

In chemistry, 4-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It can be used in the design of new drugs, particularly those targeting specific enzymes or receptors. Its fluorine and methoxy groups can enhance binding affinity and selectivity.

Industry

In industry, this compound can be used in the development of new materials with specific electronic properties. Its heterocyclic structure makes it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which 4-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, while the methoxy group can improve its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-(3-chloro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
  • 4-[5-(3-fluoro-4-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
  • 4-[5-(3-fluoro-4-aminophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Uniqueness

4-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the presence of both fluorine and methoxy groups, which confer distinct electronic and steric properties. These groups can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
Reactant of Route 2
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4-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

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